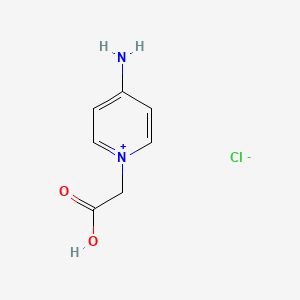
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride is a pyridinium salt with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound is known for its unique structure, which includes an amino group and a carboxymethyl group attached to a pyridinium ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 4-Amino-1-(carboxymethyl)pyridin-1-ium chloride typically involves the reaction of 4-aminopyridine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxymethyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Biology: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-(carboxymethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxymethyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
4-(Carboxymethyl)pyridinium chloride: Similar structure but lacks the amino group, which affects its reactivity and applications.
1-(Carboxymethyl)pyridinium chloride: Similar structure but different positional isomer, leading to different chemical properties and uses. The presence of the amino group in this compound makes it unique and enhances its versatility in various chemical reactions and applications.
Biological Activity
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride is a pyridinium salt that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a carboxymethyl substituent, making it a candidate for various biological applications, particularly in antimicrobial and anti-inflammatory domains.
The compound can be represented by the following structural formula:
This structure suggests that it may interact with biological systems through various mechanisms, including enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, particularly in inhibiting the growth of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 4 |
| Enterococcus faecalis | 32 |
These results demonstrate that the compound is particularly potent against Klebsiella pneumoniae, suggesting its potential use in treating infections caused by this pathogen .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Case Study: In Vitro Analysis of Anti-inflammatory Effects
A study involving murine macrophage cells demonstrated that treatment with this compound resulted in a significant reduction in the secretion of TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS). This suggests that the compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
The biological activity of this compound may be attributed to its ability to interact with bacterial DNA gyrase and topoisomerase IV, similar to other known inhibitors. These enzymes are essential for bacterial DNA replication and transcription, making them prime targets for antibacterial agents.
Table 2: Inhibition Potency Against DNA Gyrase
| Compound | IC50 (nM) against E. coli DNA gyrase |
|---|---|
| This compound | <50 |
| Fluoroquinolone | <10 |
The low IC50 values indicate strong inhibitory activity, highlighting the potential of this compound as a lead for further development into antibacterial therapies .
Properties
Molecular Formula |
C7H9ClN2O2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-(4-aminopyridin-1-ium-1-yl)acetic acid;chloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h1-4,8H,5H2,(H,10,11);1H |
InChI Key |
NKUBUSICLQGPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1N)CC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















